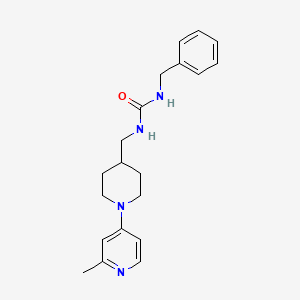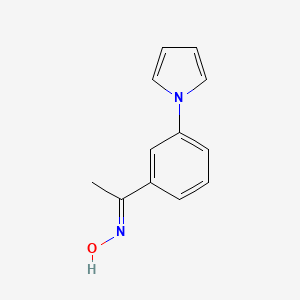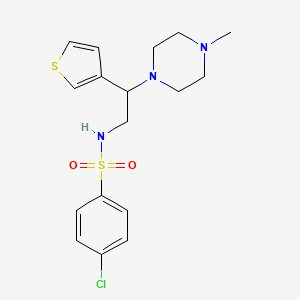
N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H17N5O3S and its molecular weight is 347.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, a complex molecule, has been studied in the context of synthesizing novel compounds with potential biological activities. Research efforts have focused on generating derivatives through various chemical reactions, highlighting the molecule's versatility in synthetic organic chemistry. For instance, synthesis and characterization of pyrazole and pyrazolopyrimidine derivatives have been explored, demonstrating significant cytotoxic activities against specific cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells, showcasing the compound's potential in medicinal chemistry (Hassan et al., 2014).
Structural Studies
The structural aspects of related pyrazole derivatives have been extensively studied, including X-ray crystallography to confirm molecule conformations and hydrogen bonding patterns, enhancing our understanding of molecular interactions and stability. This knowledge is crucial for designing drugs with specific target bindings and properties (Kumara et al., 2018).
Antimicrobial and Antifungal Applications
Several studies have synthesized and evaluated pyrazole derivatives for their antimicrobial and antifungal activities. These compounds show promising efficacy against various bacterial and fungal strains, indicating their potential as templates for developing new antimicrobial agents. This research area is particularly relevant given the ongoing challenge of antibiotic resistance (Pitucha et al., 2011).
Molecular Docking Studies
Incorporating computational tools such as molecular docking into the research of pyrazole derivatives provides insights into their interactions with biological targets. These studies can predict the binding affinities and modes of action of these compounds, guiding the design of molecules with enhanced therapeutic activities (Fedotov et al., 2022).
Green Chemistry and Sustainable Synthesis
Adopting green chemistry principles, researchers have explored the synthesis of pyrazole derivatives using environmentally friendly methodologies. This approach not only contributes to the sustainable production of these compounds but also aligns with the broader goal of reducing the environmental impact of chemical synthesis (Sowmya et al., 2018).
Propiedades
IUPAC Name |
N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-19-9-10(15(18-19)23-2)14(22)16-13-8-11(12-4-3-7-24-12)17-20(13)5-6-21/h3-4,7-9,21H,5-6H2,1-2H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLNXRPEWYUZFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC(=NN2CCO)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-fluorobenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2767241.png)


![3-(2,5-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2767249.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/no-structure.png)

![2-bromo-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide](/img/structure/B2767254.png)

![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-fluorobenzonitrile](/img/structure/B2767259.png)
![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2767260.png)


![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2767263.png)
![N-[(2-Methyl-2-thiophen-2-ylcyclopropyl)methyl]oxirane-2-carboxamide](/img/structure/B2767264.png)